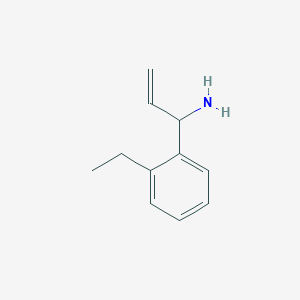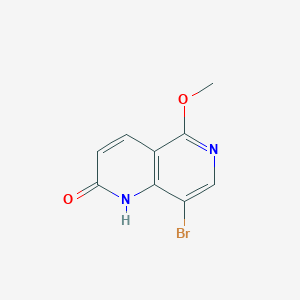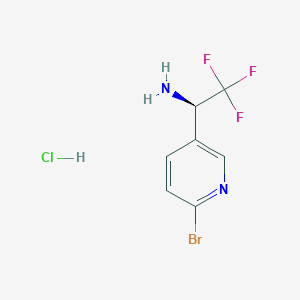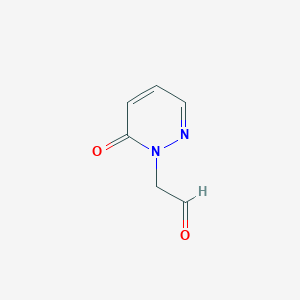
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an oxo group (a carbonyl group) at the 6th position of the pyridazine ring and an acetaldehyde group attached to the nitrogen atom at the 1st position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridazine with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the acetaldehyde group.
Another method involves the oxidation of 2-(6-hydroxypyridazin-1(6H)-YL)acetaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the hydroxyl group to an oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 2-(6-Oxopyridazin-1(6H)-YL)acetic acid.
Reduction: 2-(6-Hydroxypyridazin-1(6H)-YL)acetaldehyde.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxo and aldehyde groups play a crucial role in these interactions, allowing the compound to act as an electrophile and react with nucleophiles such as amino acids and nucleotides.
Comparison with Similar Compounds
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde can be compared with other similar compounds, such as:
2-(6-Hydroxypyridazin-1(6H)-YL)acetaldehyde: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and chemical properties.
2-(6-Chloropyridazin-1(6H)-YL)acetaldehyde: The presence of a chlorine atom instead of an oxo group results in different chemical behavior and reactivity.
2-(6-Methylpyridazin-1(6H)-YL)acetaldehyde: The methyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-(6-oxopyridazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-8-6(10)2-1-3-7-8/h1-3,5H,4H2 |
InChI Key |
ZASBHWMMMVKVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


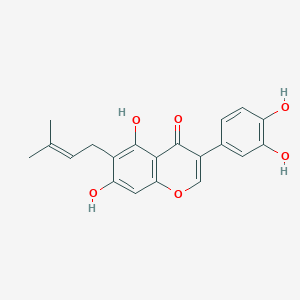
![7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13041609.png)
![(1S)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13041616.png)
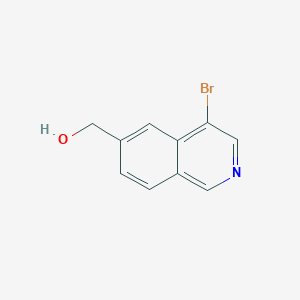
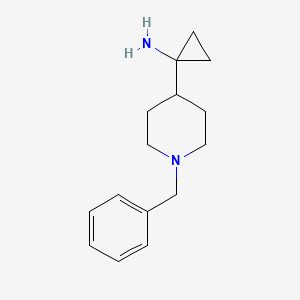
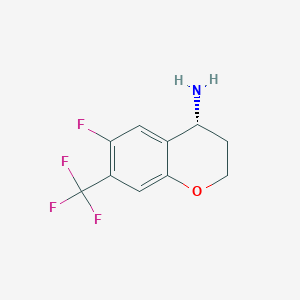
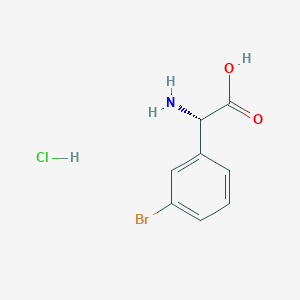
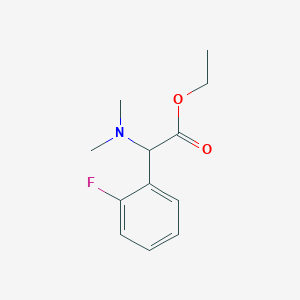
![Ethyl 2-((4-methoxybenzyl)amino)thieno[2,3-D]thiazole-5-carboxylate](/img/structure/B13041651.png)
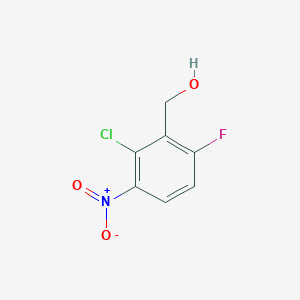
![(1S,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13041673.png)
